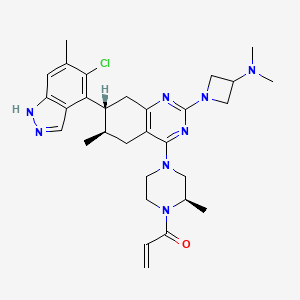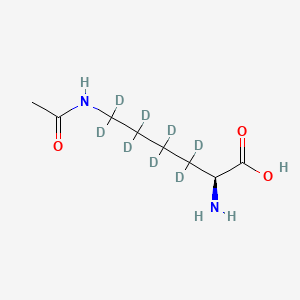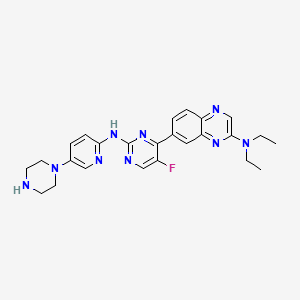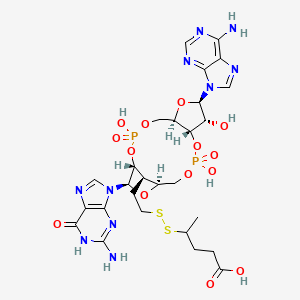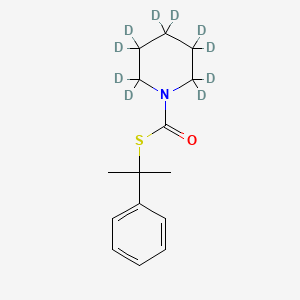
Dimepiperate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimepiperate-d10 is a deuterated form of the herbicide dimepiperate, which is primarily used to control barnyard grass in flooded rice fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate. The compound has a low aqueous solubility and low volatility, and it is not expected to be persistent in soil systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimepiperate-d10 involves the incorporation of deuterium atoms into the dimepiperate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-piperidinecarbothioic acid with deuterated benzyl chloride under basic conditions to form the deuterated thioester. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like deuterated chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimepiperate-d10 undergoes various chemical reactions, including:
Oxidation: The thioester group in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Dimepiperate-d10 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.
Biology: It is used to study the metabolic fate of herbicides in plants and microorganisms.
Medicine: The deuterated form is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of herbicides.
Mécanisme D'action
Dimepiperate-d10 exerts its herbicidal effects by inhibiting lipid synthesis in plants. The compound is absorbed by the roots and translocated upwards through the plant, where it inhibits the synthesis of essential lipids required for cell membrane formation. This leads to the disruption of cell membrane integrity and ultimately the death of the plant. The primary molecular target is the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimepiperate: The non-deuterated form of dimepiperate-d10.
Thiobencarb: Another thiocarbamate herbicide used for similar purposes.
Molinate: A thiocarbamate herbicide used to control grasses in rice fields.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide a distinct isotopic signature that can be tracked using various analytical techniques, making it ideal for studies involving metabolic pathways and environmental fate .
Propriétés
Formule moléculaire |
C15H21NOS |
|---|---|
Poids moléculaire |
273.46 g/mol |
Nom IUPAC |
S-(2-phenylpropan-2-yl) 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbothioate |
InChI |
InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3/i4D2,7D2,8D2,11D2,12D2 |
Clé InChI |
BWUPSGJXXPATLU-AWBOOSSHSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)SC(C)(C)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
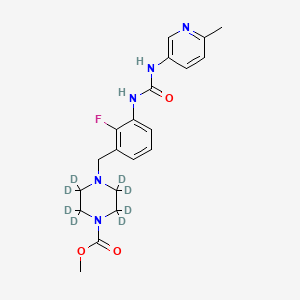
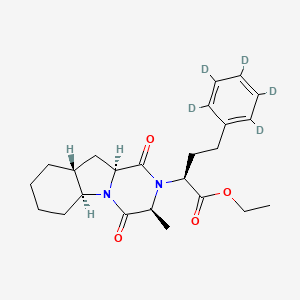
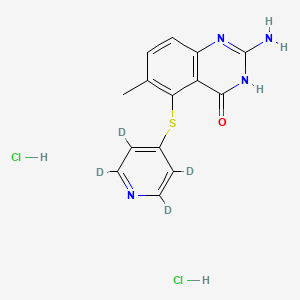
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
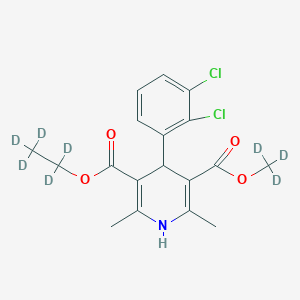

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
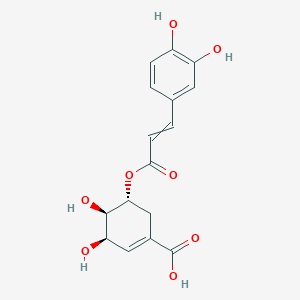
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
